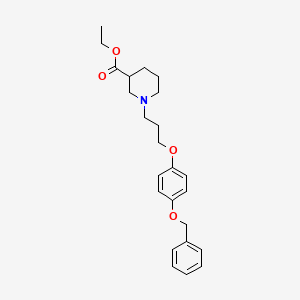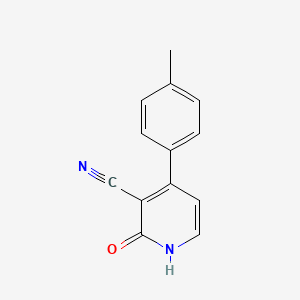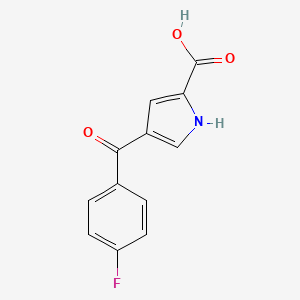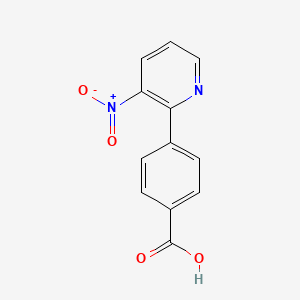
Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate" is a piperidine derivative, which is a class of organic compounds containing a piperidine functional group, a nitrogen-containing six-membered ring. Piperidine derivatives are of significant interest due to their pharmacological properties and potential therapeutic applications. The compound is structurally related to various piperidine derivatives that have been synthesized and studied for their biological activities, such as anti-acetylcholinesterase activity, which is relevant in the context of antidementia agents .
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps, including catalytic hydrogenation, debenzylation, and microbial reduction. For instance, a related compound, ethyl 4-methyl-2-piperidinecarboxylate, was synthesized using catalytic hydrogenation of a didehydropiperidine precursor with a palladium on carbon (Pd/C) catalyst . Similarly, microbial reduction has been employed to produce stereospecific piperidine derivatives, such as the reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate to its corresponding hydroxy ester with high diastereo- and enantioselectivity . These methods highlight the versatility and precision of synthetic approaches in the field of piperidine chemistry.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). For example, the structure of ethyl 4-methyl-2-piperidinecarboxylate was confirmed by these methods . Additionally, X-ray crystallography has been used to determine the crystal and molecular structure of benzylated piperidine derivatives, providing insights into the stereochemistry and conformational preferences of these molecules .
Chemical Reactions Analysis
Piperidine derivatives can undergo a range of chemical reactions, including benzylation, reduction, and interaction with other reagents to form new compounds. The benzylation of piperidines typically occurs with preferential equatorial attack, as observed in the major isomers of benzylated piperidine salts . Furthermore, the stability of piperidine derivatives under various conditions, such as ortho-lithiation and refluxing with concentrated hydrobromic acid, has been evaluated, demonstrating the robustness of certain protecting groups like the 2-(piperidine-1-yl)-ethyl (PIP) group .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of substituents can dramatically enhance the activity of these compounds, as seen in the case of anti-acetylcholinesterase inhibitors . The basicity of the nitrogen atom in the piperidine ring is a key factor in the biological activity of these molecules. Additionally, the stereochemistry of piperidine derivatives is crucial, with specific stereoisomers showing higher biological activity and selectivity .
科学的研究の応用
Copolymerization with Styrene
Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate is used in the synthesis of novel copolymers. One study involved copolymerizing trisubstituted ethylenes, including benzyloxy-substituted variants, with styrene. These copolymers demonstrated different thermal properties and decomposition behaviors compared to polystyrene, indicating potential for varied industrial applications (Kharas et al., 2013).
Microbial Reduction for Stereochemical Synthesis
In another study, microbial reduction of a related compound, ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, was performed. This process resulted in high diastereo- and enantioselectivities, indicating the compound's utility in producing stereochemically complex molecules (Guo et al., 2006).
Phosphine-Catalyzed [4 + 2] Annulation
A study focused on the [4 + 2] annulation of ethyl 2-methyl-2,3-butadienoate with N-tosylimines, using organic phosphine catalysts. This reaction produced tetrahydropyridines with high diastereoselectivities, highlighting the role of such ethyl-substituted compounds in complex organic synthesis (Zhu, Lan, & Kwon, 2003).
Synthesis of SSRI Analogues
A compound structurally similar to Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate was synthesized and evaluated for antidepressant activity, demonstrating the chemical's relevance in medicinal chemistry research (Kumar et al., 2004).
Pyrimidine and Pyrimidoline Derivatives Synthesis
In a study on pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines synthesis, ethyl 1-amino-substituted piperidin-1-yl derivatives were key intermediates, demonstrating the compound's importance in the development of novel heterocyclic compounds (Paronikyan et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
特性
IUPAC Name |
ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-2-27-24(26)21-10-6-15-25(18-21)16-7-17-28-22-11-13-23(14-12-22)29-19-20-8-4-3-5-9-20/h3-5,8-9,11-14,21H,2,6-7,10,15-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULVKAQULIYBLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594807 |
Source


|
| Record name | Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937602-25-0 |
Source


|
| Record name | Ethyl 1-[3-[4-(phenylmethoxy)phenoxy]propyl]-3-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)


amino}ethyl)(methyl)amino]methyl}phenol](/img/structure/B1320557.png)
![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)



![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)
![Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1320571.png)

